Ethyl 3-(4-methoxybenzoyl)propionate

Overview

Description

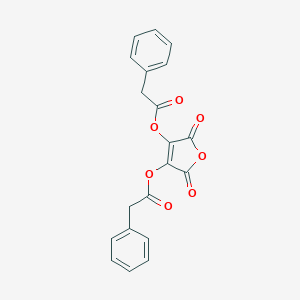

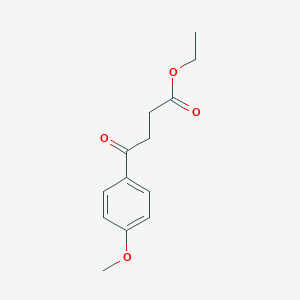

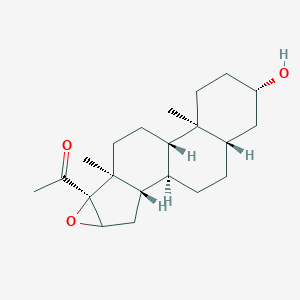

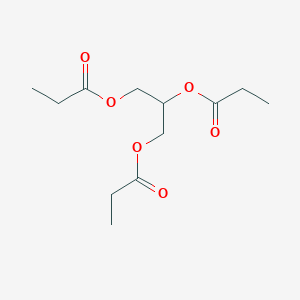

Ethyl 3-(4-methoxybenzoyl)propionate is a chemical compound with the linear formula C2H5OCOCH2CH2COC6H4OCH3 . It has a molecular weight of 236.26 .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-methoxybenzoyl)propionate is represented by the linear formula C2H5OCOCH2CH2COC6H4OCH3 . The compound has a molecular weight of 236.26 .Physical And Chemical Properties Analysis

Ethyl 3-(4-methoxybenzoyl)propionate has a density of 1.1±0.1 g/cm3, a boiling point of 365.0±22.0 °C at 760 mmHg, and a flash point of 161.1±22.4 °C . It has a molar refractivity of 63.3±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 214.5±3.0 cm3 .Scientific Research Applications

Use in Organic Chemistry Research

Summary of the Application

“Ethyl 3-(4-methoxybenzoyl)propionate” is a chemical compound used in organic chemistry research . It is often used in the synthesis of other complex organic compounds .

Methods of Application

The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, it would be used as a reagent in a chemical reaction, with the conditions (temperature, solvent, etc.) being determined by the specifics of that reaction .

Results or Outcomes

The outcomes of using “Ethyl 3-(4-methoxybenzoyl)propionate” in organic chemistry research can vary greatly depending on the specific synthesis being performed. In general, it would contribute to the formation of a more complex organic compound .

Use in Pharmaceutical Research

Summary of the Application

“Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate” has been used in the synthesis of novel triazole-pyrimidine hybrids, which have potential neuroprotective and anti-neuroinflammatory properties .

Methods of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety And Hazards

properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUAOZFEVHSJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342859 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-methoxybenzoyl)propionate | |

CAS RN |

15118-67-9 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)